molecular formula C17H18N2O4S B6395475 6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% CAS No. 1261960-63-7

6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%

Cat. No. B6395475
CAS RN: 1261960-63-7
M. Wt: 346.4 g/mol
InChI Key: CHMGCGSVVGKJJR-UHFFFAOYSA-N
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Description

6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid (6-PSPN) is a novel synthetic compound that has been studied extensively in recent years due to its potential applications in scientific research. It is a derivative of nicotinic acid, a compound that is naturally occurring in the human body, and it has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% has been studied extensively in recent years due to its potential applications in scientific research. It has been studied as a potential therapeutic agent for the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. It has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. In addition, 6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% has been studied as a potential drug for the treatment of obesity and diabetes.

Mechanism of Action

The mechanism of action of 6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters in the brain. It is thought to act as an agonist at nicotinic acetylcholine receptors, which are involved in the regulation of neuronal excitability and synaptic plasticity. In addition, 6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% has been shown to modulate the activity of other neurotransmitters, including dopamine, serotonin, and GABA.
Biochemical and Physiological Effects
6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and anti-oxidant properties, as well as neuroprotective effects. In addition, it has been shown to have an effect on the metabolism of glucose and lipids, making it a potential therapeutic agent for the treatment of obesity and diabetes. Furthermore, 6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% has been shown to have an effect on the regulation of appetite, making it a potential therapeutic agent for the treatment of eating disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% for lab experiments is its low toxicity. It has been shown to be well tolerated in animal studies, and its low toxicity makes it an ideal compound for use in lab experiments. In addition, 6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% is relatively stable, making it easy to store and use in experiments. However, one of the main limitations of 6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% is its relatively low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are many potential future directions for the study of 6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%. One potential direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders and obesity. In addition, further research is needed to better understand the mechanism of action of 6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% and its effects on other neurotransmitters. Finally, further research is needed to develop more efficient synthesis methods for 6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% and to explore its potential applications in other areas of scientific research.

Synthesis Methods

6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% can be synthesized using a three-step process. The first step involves the reaction of piperidine-1-sulfonyl chloride with 4-chloro-3-nitrobenzaldehyde to form 4-(piperidin-1-ylsulfonyl)phenyl nitrile. The second step involves the reduction of the nitrile group with sodium borohydride to form 4-(piperidin-1-ylsulfonyl)phenyl alcohol. The third step involves the reaction of the alcohol with 6-chloronicotinic acid to form 6-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid.

properties

IUPAC Name

6-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17(21)14-6-9-16(18-12-14)13-4-7-15(8-5-13)24(22,23)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMGCGSVVGKJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688489
Record name 6-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261960-63-7
Record name 6-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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